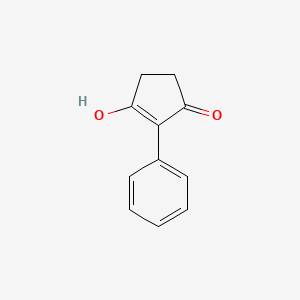

3-Hydroxy-2-phenylcyclopent-2-enone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-2-phenylcyclopent-2-enone is a compound that belongs to the family of cyclopentenones, which are characterized by a five-membered ring with a ketone functional group and an enone system. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of cyclopentenone derivatives has been explored through various methods. One approach involves a one-pot three-component reaction catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, which yields high product amounts and reduces reaction time . Another method describes a chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one, leading to high enantiomeric excesses of 4-hydroxycyclohex-2-en-1-one . Additionally, the synthesis of enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide from meso-tartaric acid has been reported, with key steps including the Horner reaction and ozonolysis .

Molecular Structure Analysis

The molecular structure of cyclopentenone derivatives is characterized by the presence of a cyclopentane ring with an enone moiety. The absolute configuration of enantiomers can be determined through chiroptical properties and confirmed by X-ray analysis, as demonstrated in the synthesis of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide .

Chemical Reactions Analysis

Cyclopentenone derivatives undergo various chemical reactions, including [2+2] photocycloaddition reactions to yield functionalized bicyclo[3.2.0]heptanes . Conjugate addition-elimination reactions with magnesiocuprate reagents have been used to prepare terminally functionalized cyclopentenones, which are important intermediates in prostanoid synthesis . Acid-catalyzed transformations can lead to isomerizations and rearrangements, as seen in substituted 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentenone derivatives are influenced by their functional groups and stereochemistry. These compounds typically exhibit reactivity associated with the enone system, which can be exploited in various synthetic transformations. The presence of hydroxy groups also imparts certain solubility characteristics and can participate in hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Hydroxy-2-phenylcyclopent-2-enone serves as a precursor in various chemical syntheses. For instance, it undergoes one-pot, three-component synthesis involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, demonstrating enhanced yields and reduced reaction times (Ya-li Song et al., 2015). This method highlights environmental friendliness and simplicity in work-up procedures. Another study elaborates on a novel synthesis method for 3-amino enones and 1,3-diketones, crucial for creating a wide range of compounds, starting from nitriles and bromoethanones, showcasing an alternative synthesis of avobenzone, a sunscreen ingredient (H. Rao & Nandurka Muthanna, 2015).

Crystallography and Structural Studies

Crystal structure analyses provide insights into the molecular configurations and potential applications of 3-Hydroxy-2-phenylcyclopent-2-enone derivatives. For example, the crystal structure of a derivative showed non-planar configurations, leading to molecular docking studies that revealed anticancer properties (M. Kokila et al., 2017). Additionally, crystallographic studies on enol forms of benzoylcyclohexanedione herbicides showcase intramolecular hydrogen bonding and structural motifs, contributing to the understanding of herbicide action mechanisms (Gihaeng Kang et al., 2015).

Biomass Conversion and Renewable Chemicals

Research has also explored the conversion of biomass into valuable chemicals using 3-Hydroxy-2-phenylcyclopent-2-enone derivatives. A study detailed a novel route for synthesizing renewable 1,3-cyclopentanediol from furfuryl alcohol, highlighting the potential of these compounds in producing polyurethane and other materials (Guangyi Li et al., 2016).

Natural Products and Pharmacological Applications

Endophytic fungi have been shown to produce 3-Hydroxy-2-phenylcyclopent-2-enone derivatives with potential as building blocks for organic syntheses and mild antimycobacterial activity (P. Chomcheon et al., 2006). These findings emphasize the diverse applications of 3-Hydroxy-2-phenylcyclopent-2-enone in scientific research, spanning from chemical synthesis and structural studies to renewable chemicals and pharmacological research.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-2-phenylcyclopent-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNOZOOLCMJCQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560687 |

Source

|

| Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-phenylcyclopent-2-enone | |

CAS RN |

5864-79-9 |

Source

|

| Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

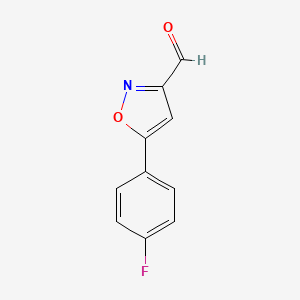

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)